N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-21-17(26-22-11)13-3-2-6-19-18(13)27-9-16(23)20-8-12-4-5-14-15(7-12)25-10-24-14/h2-7H,8-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIFPZGHMWRFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic disorders. This article reviews the compound's biological activity based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's structure features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group and a pyridine derivative. The molecular formula is , with a molecular weight of approximately 415.47 g/mol. This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance:
- Cytotoxicity Studies : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and assessed their cytotoxic effects on cancer cell lines such as HepG2, HCT116, and MCF7. Notably, some derivatives exhibited significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin . For example:
- IC50 Values :
- HepG2: 2.38 µM
- HCT116: 1.54 µM
- MCF7: 4.52 µM
- Doxorubicin: 7.46 µM (HepG2), 8.29 µM (HCT116), 4.56 µM (MCF7)
- IC50 Values :
The anticancer mechanisms of these compounds have been explored through various assays:
- EGFR Inhibition : Compounds were shown to inhibit EGFR tyrosine kinase activity.
- Apoptosis Assessment : Annexin V-FITC assays indicated that these compounds induce apoptosis in cancer cells.
- Cell Cycle Analysis : Alterations in cell cycle distribution were observed upon treatment.
- Mitochondrial Pathway Proteins : The expression levels of Bax and Bcl-2 proteins were affected, suggesting involvement in mitochondrial apoptosis pathways .
Antidiabetic Activity
Recent research has also highlighted the potential antidiabetic effects of benzodioxole derivatives:
- α-Amylase Inhibition : Compounds derived from benzodioxole demonstrated potent inhibition against α-amylase with IC50 values ranging from 0.68 to 0.85 µM . This suggests their potential as therapeutic agents for managing diabetes by regulating carbohydrate metabolism.
Safety Profile
The safety profile of these compounds has been evaluated through cytotoxicity assays on normal cell lines:
- Most derivatives exhibited IC50 values greater than 150 µM against normal cell lines, indicating a favorable safety margin compared to their cytotoxic effects on cancer cells .
Case Studies and Research Findings
Scientific Research Applications
Antimicrobial Activity
Recent studies have shown that derivatives containing the oxadiazole moiety exhibit notable antimicrobial properties. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide have been evaluated against various bacterial strains. In vitro tests demonstrated significant activity against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, while showing lower efficacy against Gram-negative strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies indicate that similar thioacetamide derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds were tested against MCF7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer) cell lines using assays like MTT and sulforhodamine B . Results revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various oxadiazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. The results indicated that certain compounds demonstrated superior activity against Bacillus thuringiensis, suggesting that modifications to the oxadiazole structure can enhance antibacterial properties .
Case Study 2: Anticancer Evaluation
Another study focused on the synthesis of thioacetamide derivatives for anticancer evaluation. In this research, compounds were assessed for their ability to inhibit cell proliferation in vitro. Notably, one derivative showed significant inhibition in MCF7 cells with an IC50 value of 12 µM, highlighting the potential for further development as an anticancer therapeutic .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural similarities with derivatives such as 1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) and (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide . Key differences lie in their core scaffolds and functional groups:
- Bioisosteric Replacements : The 1,2,4-oxadiazole in the target compound contrasts with D-19’s pyrrole carboxamide and ’s thiazolidinedione, suggesting divergent target affinities (e.g., kinases vs. peroxisome proliferator-activated receptors).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
